HPPD Inhibition: Meta- vs. Para-Isomer Affinity
The meta‑isomer (target compound) inhibits recombinant human HPPD with a Ki of 248 nM, whereas the para‑isomer (CAS 192804‑72‑1) achieves a Ki of 207 nM under identical assay conditions [1][2]. The 41 nM difference corresponds to a ~1.2‑fold higher affinity for the para‑regioisomer, demonstrating that the substitution position on the phenyl ring directly modulates HPPD binding [1][2]. A parallel IC₅₀ assay for the para‑isomer reports 264 nM, confirming consistency across measurement formats [3].
| Evidence Dimension | HPPD inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 248 nM (meta isomer, CAS 1035211‑56‑3) |
| Comparator Or Baseline | Ki = 207 nM (para isomer, CAS 192804‑72‑1) |
| Quantified Difference | ΔKi = 41 nM (para isomer 1.2‑fold more potent) |
| Conditions | Inhibition of purified His6‑tagged recombinant human HPPD; maleylacetoacetate formation measured after 30 min by UV/Vis spectroscopy |
Why This Matters
Procurement must specify the meta‑isomer when a defined, less‑potent HPPD hit is needed for dose‑response studies or when trying to differentiate regioisomeric contributions in SAR explorations.
- [1] BindingDB. (2016). Entry BDBM50024746 (CHEMBL3342413). Ki: 248 nM for human HPPD. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50024746 View Source
- [2] BindingDB. (2016). Entry BDBM50024745 (CHEMBL3342414). Ki: 207 nM for human HPPD (para‑isomer). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50024745 View Source
- [3] BindingDB. (2021). IC₅₀: 264 nM for human recombinant HPPD (para‑isomer). Retrieved from http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp (IC₅₀ data for human HPPD expressed in E. coli BL21(DE3), incubation 10 min) View Source
